![molecular formula C20H17N5O2 B2524330 3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 888422-32-0](/img/structure/B2524330.png)
3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one, also known as L-455, is a chemical compound with potential applications in scientific research. This compound belongs to the family of triazolopyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives have demonstrated antiproliferative effects. Notably, the compound API-1 shows promise as an antiproliferative agent .
Antiproliferative Activity
Tyrosine Kinase Inhibition and CDK4 Inhibition
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[4,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle .
Mode of Action
Related compounds like pyrazolo[4,3-d]pyrimidines have shown to inhibit cdks . They likely interact with these targets, leading to changes in their activity and subsequently affecting cell cycle progression .
Biochemical Pathways
Given that similar compounds inhibit cdks , it can be inferred that this compound may affect pathways related to cell cycle regulation.
Result of Action
Compounds that inhibit cdks, like this one might, typically result in the arrest of cell cycle progression, which can lead to the inhibition of cell proliferation .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-19-18(22-23-25)20(27)24(12-21-19)11-17(26)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEMLZIOGXZADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
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